molecular formula C9H12O2 B2576298 octahydro-1H-indene-1,7-dione CAS No. 90534-39-7

octahydro-1H-indene-1,7-dione

Cat. No.: B2576298
CAS No.: 90534-39-7
M. Wt: 152.193
InChI Key: QPYDYNMZXFQNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-indene-1,7-dione: is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, hexahydro-1H-indene-1,7(4H)-dione . This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring, both of which are fully saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indene-1,7-dione typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 1H-indene-1,7-dione using a palladium or platinum catalyst under high pressure and temperature . The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at temperatures ranging from 50°C to 100°C and pressures of 50-100 psi.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts, allowing for efficient and scalable production . The reaction parameters are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-indene-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amine or thiol derivatives.

Mechanism of Action

The mechanism of action of octahydro-1H-indene-1,7-dione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

  • 1H-Indene, octahydro-, cis-
  • 1H-Inden-1-one, octahydro-
  • Bicyclo[4.3.0]nonane

Uniqueness: Octahydro-1H-indene-1,7-dione is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated or partially saturated analogs . This structural feature makes it more stable and less reactive under certain conditions, enhancing its utility in various applications.

Properties

IUPAC Name

3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDYNMZXFQNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.